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beta-Gal-nonoate

Cat. No.: B1503165
M. Wt: 293.27 g/mol
InChI Key: DFCOWOMYWFVWMB-UHFFFAOYSA-N
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Description

Fundamental Principles of Nitric Oxide Signaling in Biological Systems

Nitric oxide is a highly reactive and diffusible gaseous molecule that acts as a critical signaling molecule in a vast array of physiological and pathological processes. numberanalytics.com Its discovery as a signaling molecule was a landmark achievement, recognized with the Nobel Prize in Physiology or Medicine in 1998. numberanalytics.com In biological systems, NO is synthesized by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine into L-citrulline and NO. numberanalytics.com There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), each with distinct roles and regulatory mechanisms. numberanalytics.com

Once produced, NO can readily diffuse across cell membranes and interact with various molecular targets. cusabio.com One of its primary signaling mechanisms involves the activation of soluble guanylate cyclase (sGC). cusabio.comnih.gov The binding of NO to the heme group of sGC triggers a conformational change that stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP). nih.gov This increase in cGMP concentration then activates downstream signaling cascades, influencing a wide range of cellular functions including smooth muscle relaxation, neurotransmission, and immune responses. cusabio.comnih.govpnas.org The concentration of NO is a critical determinant of its biological effect, with lower concentrations often associated with cell survival and proliferation, while higher concentrations can lead to cell cycle arrest and apoptosis. nih.gov

The biological effects of NO are not solely dependent on its direct interactions but also on its chemical reactivity with other molecules. For instance, NO can react with superoxide (B77818) radicals to form peroxynitrite, a potent oxidizing and nitrating agent. nih.gov This reactivity underscores the complex and often opposing roles of NO in cellular health and disease. nih.gov

Methodological Challenges in Direct Nitric Oxide Application in Experimental Designs

The direct application of NO gas in experimental settings is fraught with challenges due to its inherent chemical and physical properties. NO is a highly reactive gas with a very short half-life in biological systems, typically lasting only a few seconds. cusabio.comnih.govnih.gov This transient nature makes it difficult to control its concentration and duration of action at a specific target site. nih.gov

Furthermore, the rapid reaction of NO with molecular oxygen and other biological molecules complicates its delivery and can lead to the formation of other reactive nitrogen species (RNS), which may have their own distinct biological effects. nih.govnih.gov This makes it challenging to attribute an observed biological response solely to NO. The convective mass transport of NO in solution also creates steep concentration gradients, further complicating precise measurements and controlled application. nih.gov These limitations have necessitated the development of alternative strategies, such as NO donors, to study the intricate roles of nitric oxide in a more controlled and reproducible manner. nih.govscbt.com

Historical Development and Significance of Enzyme-Activated Nitric Oxide Donors in Chemical Biology

The quest for compounds that can release nitric oxide in a controlled manner led to the development of a class of molecules known as diazeniumdiolates, or NONOates. The initial discovery of the reaction between nitric oxide and nucleophiles dates back to 1961. nih.govnih.gov However, it was later work that demonstrated their ability to regenerate NO upon hydrolysis, paving the way for their use in biomedical research. nih.govresearchgate.netacs.org

Diazeniumdiolates are characterized by the [N(O)NO]− functional group and have the advantage of releasing NO spontaneously in aqueous solutions without the need for redox activation. acs.orgresearchgate.net This property allows for reproducible, first-order release kinetics, providing researchers with a reliable means to generate specific fluxes of NO. acs.org The development of a variety of NONOates with a wide range of half-lives has provided invaluable tools for studying the effects of both short bursts and sustained levels of NO. acs.org

To overcome the challenge of non-specific NO release, the concept of enzyme-activated NO donors emerged. This approach involves modifying a NONOate with a protecting group that can be cleaved by a specific enzyme. This strategy allows for the targeted release of NO in cells or tissues that express the activating enzyme, offering a higher degree of spatial and temporal control.

Overview of β-Galactosyl-Pyrrolidinyl Diazeniumdiolate (β-Gal-NONOate) as a Prototypical Enzyme-Activated Nitric Oxide Release System

β-Galactosyl-pyrrolidinyl diazeniumdiolate (β-Gal-NONOate) is a prime example of an enzyme-activated NO donor. caymanchem.com This compound is designed to release nitric oxide upon hydrolysis by the enzyme β-galactosidase. caymanchem.cominvivochem.comebiohippo.com The β-galactosyl group acts as a protective moiety, rendering the NONOate stable until it encounters its target enzyme. researchgate.net

The activation mechanism of β-Gal-NONOate is site-specific, meaning NO is released predominantly in cells that express β-galactosidase. hud.ac.ukjst.go.jp This is particularly useful in experimental models where the lacZ gene, which codes for β-galactosidase, is used as a reporter gene. In such systems, β-Gal-NONOate can selectively deliver NO to the cells of interest. hud.ac.ukfrontiersin.org

Research has demonstrated the efficacy of β-Gal-NONOate in various experimental settings. For instance, it has been shown to have higher bactericidal activity against Escherichia coli expressing the lacZ gene compared to conventional NONOates. hud.ac.ukjst.go.jp This is because the enzyme within the bacteria cleaves the β-galactosyl group, leading to intracellular NO release. hud.ac.uk In contrast, bacteria lacking the lacZ gene show low bactericidal activity when treated with β-Gal-NONOate. hud.ac.ukfrontiersin.org

Furthermore, studies have explored the use of β-Gal-NONOate in cancer research. It has been shown to induce cell death in glioma cells that express β-galactosidase. frontiersin.orgmdpi.com The intracellularly generated NO can provoke both apoptosis and necrosis in a concentration-dependent manner. nih.gov Lower concentrations of NO derived from β-Gal-NONOate tend to induce apoptosis, while higher concentrations lead to necrosis. nih.gov This compound has also been investigated as a chemosensitizer, enhancing the efficacy of drugs like cisplatin (B142131) in tumor cells expressing β-galactosidase. frontiersin.org

The development of β-Gal-NONOate and similar enzyme-activated donors represents a significant advancement in the field of nitric oxide research, providing a powerful tool for the targeted delivery and controlled release of this important signaling molecule. acs.orgzelikin-lab.com

Compound Information

Compound NameSynonyms
beta-Gal-nonoateβ-Galactosyl-Pyrrolidinyl Diazeniumdiolate, β-Gal-NONOate
Nitric OxideNO
L-arginine
L-citrulline
Peroxynitrite
Cisplatin
Glyco-SNAP-1
Sulfo-NONOate disodium (B8443419) salt
10-Nitrooleate
DETA NONOate
SP NONOate
PAPA NONOate
S-nitrosoglutathioneGSNO
N-ethylthiourea

Physicochemical Properties of β-Gal-NONOate

PropertyValue
Molecular FormulaC10H19N3O7 invivochem.com
Molecular Weight293.27 g/mol invivochem.com
AppearanceCrystalline solid caymanchem.cominvivochem.com
StabilityStable in aqueous solution at neutral or acidic pH for several hours researchgate.net
SolubilityGood water solubility researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O7 B1503165 beta-Gal-nonoate

Properties

IUPAC Name

oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCOWOMYWFVWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for β Gal Nonoate Analogs

Synthetic Pathways for Glycosylated Diazeniumdiolates

Glycosylated diazeniumdiolates represent a class of NO donors where a carbohydrate moiety masks the NO-releasing functional group. researchgate.net This glycosylation confers significant stability to the otherwise labile diazeniumdiolate structure. researchgate.net The release of NO is initiated by the enzymatic cleavage of the glycosidic bond by a specific glycosidase, which unmasks the parent diazeniumdiolate anion, leading to its spontaneous decomposition and NO release. researchgate.netnih.gov

The synthesis of β-Gal-NONOate, or β-galactosyl-pyrrolidinyl diazeniumdiolate, provides a clear example of the general strategy for producing glycosylated NO donors. nih.gov The foundational method involves the O²-alkylation of a pre-formed diazeniumdiolate, in this case, derived from pyrrolidine (B122466).

A common synthetic route proceeds as follows:

Formation of the Diazeniumdiolate Salt : Pyrrolidine is reacted with nitric oxide gas under basic conditions (e.g., sodium methoxide (B1231860) in methanol) to form the sodium salt of pyrrolidinyl-diazeniumdiolate (PYRRO/NO).

Glycosylation : The resulting diazeniumdiolate salt is then reacted with a protected galactose derivative, typically an acetylated glycosyl halide like 2,3,4,6-tetra-O-acetyl-α-D-galactosyl bromide. rsc.org This reaction, often performed in a solvent like dimethylformamide (DMF), couples the galactose sugar to the oxygen of the diazeniumdiolate. rsc.org

Deacetylation : The acetyl protecting groups on the galactose moiety are subsequently removed, usually via Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol. nih.gov This final step yields the water-soluble β-Gal-NONOate. nih.gov

This general pathway has been adapted to create a variety of glycosylated NO donors using different sugars and amine precursors, demonstrating its versatility. researchgate.net

The strategy of attaching diazeniumdiolate functional groups to carbohydrate scaffolds is a cornerstone of creating enzyme-activatable NO prodrugs. researchgate.net This approach leverages the diversity of carbohydrates and their corresponding enzymes to design targeted delivery systems. The diazeniumdiolate group, [N(O)NO]⁻, can be attached to various monosaccharides, including glucose, mannose, and N-acetylglucosamine, in addition to galactose. researchgate.netnih.gov

The process generally involves reacting a suitable amine with nitric oxide to form the diazeniumdiolate anion, which is then used as a nucleophile to displace a leaving group (such as a bromide) from the anomeric carbon of a protected carbohydrate. rsc.orgnih.gov The choice of carbohydrate is critical as it determines which enzyme will activate the prodrug. For instance, a glucose-capped NONOate would be a substrate for β-glucosidase, while β-Gal-NONOate is specifically activated by β-galactosidase. researchgate.netmedchemexpress.com This modularity allows for the development of a library of compounds tailored for different biological targets. nih.gov

Table 1: Examples of Glycosylated Diazeniumdiolates Based on Different Carbohydrate Scaffolds This table is generated based on synthetic strategies discussed in the referenced literature.

Carbohydrate Scaffold Amine Precursor Resulting Prodrug Class Activating Enzyme
D-Galactose Pyrrolidine Gal-PYRRO/NO (e.g., β-Gal-NONOate) β-Galactosidase
D-Glucose Pyrrolidine Glc-PYRRO/NO β-Glucosidase
D-Mannose Diethylamine Man-DEA/NO α-Mannosidase
N-Acetylglucosamine Diethylamine GlcNAc-DEA/NO N-Acetylglucosaminidase

Molecular Design Principles for Enzyme-Specific Prodrugs in Research Contexts

The design of enzyme-specific prodrugs like β-Gal-NONOate is a targeted drug design approach rooted in the principle of enzyme-substrate specificity. exo-ricerca.itopenmedicinalchemistryjournal.com The overarching goal is to create a pharmacologically inert compound that is selectively converted into an active one at a desired site of action, thereby minimizing systemic exposure and off-target effects. openmedicinalchemistryjournal.comstudysmarter.co.uk

For β-Gal-NONOate, the core design principles are:

Enzyme-Substrate Pairing : The galactose moiety is chosen specifically because it is the natural substrate for the enzyme β-galactosidase. acs.org This enzyme is of particular interest in research because its corresponding gene, lacZ, is a widely used reporter gene. hud.ac.uk This allows researchers to deliver NO specifically to cells that have been genetically engineered to express lacZ. nih.govhud.ac.uk

Chemical Stability : The glycosidic bond connecting the galactose to the NONOate functional group must be stable enough to prevent spontaneous hydrolysis under physiological conditions (e.g., in the bloodstream) but labile enough to be cleaved efficiently by the target enzyme. nih.gov Glycosylation significantly enhances the stability of the diazeniumdiolate compared to its parent salt. researchgate.net

Biocompatible Byproducts : Upon activation, the prodrug decomposes into the active drug (nitric oxide) and byproducts. For β-Gal-NONOate, the byproducts are galactose and the parent amine (pyrrolidine). nih.gov The design aims for these byproducts to be non-toxic at the concentrations produced. nih.gov

An advanced application of these principles is the "bump-and-hole" strategy, which further refines specificity. nih.gov In this approach, the enzyme (β-galactosidase) is mutated to create a "hole" in its active site. The prodrug is then chemically modified with a "bump" that is sterically complementary to the engineered hole. This ensures the modified prodrug is activated only by the mutant enzyme, not the wild-type version, enabling highly precise, orthogonal drug delivery in a research setting. nih.govjacc.org

Strategies for Chemical Modification and Functionalization of β-Gal-NONOate for Advanced Research Applications

To expand the utility of β-Gal-NONOate, various chemical modification and functionalization strategies are employed. These modifications aim to alter the compound's properties, such as stability, release kinetics, and targeting capabilities, for advanced research applications.

One key strategy is the modification of the carbohydrate moiety itself. While galactose targets β-galactosidase, replacing it with other sugars like N-acetylglucosamine or mannose redirects the prodrug to be activated by different enzymes (N-acetylglucosaminidase or mannosidase, respectively). nih.govacs.org This allows researchers to target different cell types or biological pathways where these enzymes are active. The hydrolytic stability of the prodrug is also affected by the nature of the sugar and the stereochemistry of the glycosidic linkage (α vs. β). nih.gov

Table 2: Half-Lives of Hydrolysis for O²-(β-D-glucopyranosyl) 1-(Pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (a glucose analog of β-Gal-NONOate) at 37 °C Data extracted from a study on related glycosylated diazeniumdiolates to illustrate the effect of pH on stability. nih.gov

Condition pH Half-Life (t₁/₂)
1.0 M NaOH ~14 1.1 minutes
0.1 M Phosphate Buffer 7.4 12 days

Another functionalization approach involves modifying the amine portion of the diazeniumdiolate. For example, using proline (PROLI/NO) instead of pyrrolidine introduces a carboxylic acid functional group. nih.gov This handle can be used for further chemical conjugation, such as attaching targeting ligands, imaging agents, or linking multiple NONOate molecules to increase the NO payload. nih.gov

Furthermore, advanced delivery systems can be designed by combining β-Gal-NONOate with other materials. For instance, biocatalytic surface coatings containing immobilized β-galactosidase have been developed. acs.orgnih.gov When these surfaces are exposed to the β-Gal-NONOate prodrug, NO is generated locally at the material's surface, which is a strategy explored for modifying medical implants. nih.govru.nl Similarly, nanomaterials like zinc oxide (ZnO) particles have been shown to catalytically decompose β-Gal-NONOate to generate NO, offering an alternative, non-enzymatic activation pathway for specific applications. researchgate.net

Enzymatic Activation Mechanisms and Nitric Oxide Release Kinetics

Role of β-Galactosidase in the Bioconversion of β-Gal-NONOate to Nitric Oxide

β-Gal-NONOate is a glycosylated diazeniumdiolate, which is a class of compounds that can be stabilized by attaching a carbohydrate unit. researchgate.netnih.gov This structural feature renders β-Gal-NONOate stable in aqueous solutions at both neutral and acidic pH for several hours. caymanchem.comcaymanchem.com The release of nitric oxide from β-Gal-NONOate is not spontaneous under physiological conditions; it requires enzymatic activation. caymanchem.commedchemexpress.com

The specific enzyme responsible for this activation is β-galactosidase. medchemexpress.commedchemexpress.com This enzyme catalyzes the hydrolysis of the β-glycosidic bond between the galactose moiety and the diazeniumdiolate functional group. researchgate.netmedchemexpress.com Once the galactose sugar is cleaved, the remaining unstable NONOate structure rapidly decomposes to release nitric oxide. nih.govnih.gov This enzymatic trigger allows for the site-specific release of NO in environments where β-galactosidase is present, such as in cells that have been genetically modified to express the lacZ gene, which codes for this enzyme. nih.govnih.gov This targeted release mechanism is a key feature that distinguishes β-Gal-NONOate from many other NO donors that release nitric oxide spontaneously. nih.govrsc.org

The activation process can be summarized as follows:

β-Gal-NONOate, a stable prodrug, is introduced into an environment containing β-galactosidase. caymanchem.comacs.org

β-galactosidase recognizes and binds to the galactose portion of the molecule. medchemexpress.com

The enzyme hydrolyzes the glycosidic linkage, releasing the galactose and the unstable parent diazeniumdiolate. nih.govcanada.ca

The parent diazeniumdiolate spontaneously decomposes, releasing two molecules of nitric oxide. nih.gov

This enzyme-prodrug system provides a mechanism for controlled, localized delivery of nitric oxide. acs.orgjacc.org

Quantitative Analysis of Nitric Oxide Release Rates and Half-Lives from β-Gal-NONOate in Aqueous Environments

Following enzymatic hydrolysis by β-galactosidase, the liberated parent diazeniumdiolate from β-Gal-NONOate decomposes with specific kinetics. The half-life of this decomposition process has been reported to be approximately six minutes at pH 5.6. caymanchem.comcaymanchem.com In a study conducted at 37°C in a Dulbecco's PBS solution with glucose, the release of NO was measured using an NO-sensitive probe. The results showed a dose-dependent increase in NO generation upon the enzymatic hydrolysis of increasing amounts of β-Gal-NONOate by β-galactosidase. researchgate.net A linear relationship was observed between the amount of NO released and the concentration of β-Gal-NONOate hydrolyzed by the enzyme. researchgate.net

The rate of NO release is directly dependent on the activity of β-galactosidase. nih.gov In experiments using E. coli-derived β-D-galactosidase at 37°C and pH 7.4, the hydrolysis of Gal-IPA/NO (a related compound) was found to be first-order with respect to the enzyme concentration under saturating substrate conditions. nih.gov This indicates that the rate of NO generation can be controlled by modulating the concentration of the activating enzyme. nih.gov

ParameterValueConditionsSource(s)
Half-life (post-hydrolysis) ~6 minutespH 5.6 caymanchem.comcaymanchem.comnih.gov
NO molecules released per mole of NONOate 2Physiological conditions nih.gov
Release Kinetics First-orderpH-dependent nih.gov

Influence of Environmental Factors (e.g., pH) on β-Gal-NONOate Stability and Enzymatic Hydrolysis in Research Media

The stability of β-Gal-NONOate is significantly influenced by environmental factors, particularly pH. The glycosidic bond protects the diazeniumdiolate core from spontaneous decomposition under a range of pH conditions. researchgate.net Specifically, β-Gal-NONOate is stable for several hours in aqueous solutions at both neutral and acidic pH. caymanchem.comcaymanchem.com This stability is crucial for its application as a targeted NO donor, as it prevents premature NO release before reaching the site of β-galactosidase activity. rsc.org

The composition of the research media can also influence the process. For example, studies have been conducted in Dulbecco's PBS containing divalent cations and glucose to mimic physiological conditions when assessing NO release. researchgate.net The solubility of β-Gal-NONOate is also a practical consideration, with a reported solubility of approximately 2 mg/ml in PBS at pH 7.2. caymanchem.com

Mechanistic Investigations of β Gal Nonoate Derived Nitric Oxide in Biological Research Models

Methodologies for Intracellular Nitric Oxide Detection and Quantification in Cellular Systems

Accurately detecting and quantifying nitric oxide (NO) generated from β-Gal-NONOate within cellular systems is crucial for understanding its biological effects. Researchers employ a variety of techniques to measure intracellular NO levels and the activity of the activating enzyme, β-galactosidase.

Common methods for direct and indirect quantification include:

Fluorescent Probes: Cell-permeable fluorescent dyes, such as Diaminofluorescein-FM (DAF-FM) diacetate or DAF-AM DA, are widely used for intracellular NO imaging. researchgate.net These probes are non-fluorescent until they react with NO, producing a fluorescent product that can be visualized and quantified using time-lapse fluorescence microscopy. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR provides a highly specific method for detecting and quantifying paramagnetic species like NO. researchgate.net By using NO-trapping agents, such as iron-dithiocarbamate complexes, a stable paramagnetic complex is formed, allowing for the precise measurement of intracellular NO generation. researchgate.net

Chemiluminescence Detection: A highly sensitive method for quantifying total NO released into a solution is through a Nitric Oxide Analyzer (NOA). nih.gov This instrument detects the chemiluminescence produced when NO reacts with ozone. This technique is often used to measure the NO release profile from β-Gal-NONOate upon enzymatic activation in buffered solutions. nih.govresearchgate.net

Enzyme Activity Assays: Since NO release from β-Gal-NONOate is dependent on β-galactosidase activity, assays quantifying this enzyme's function are essential. Colorimetric and spectrophotometric substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) are used; β-galactosidase cleaves ONPG to produce a yellow chromophore, o-nitrophenol, which can be measured to determine enzyme activity. chem-agilent.com Chemiluminescent reporter assays can also be used to quantify the amount of β-galactosidase protein in cell lysates. pnas.org

These methodologies allow researchers to confirm the targeted release of NO within specific cells and to correlate the concentration of intracellular NO with observed biological responses. researchgate.netnih.gov

Cellular Responses Induced by β-Gal-NONOate-Generated Nitric Oxide in β-Galactosidase-Expressing Research Models

The targeted release of NO from β-Gal-NONOate within β-galactosidase-expressing cells triggers distinct cellular responses, primarily related to cell death pathways. The nature and severity of these responses are highly dependent on the intracellular concentration of the generated NO.

In various tumor cell lines engineered to express β-galactosidase (e.g., 9L/LacZ, C6/lacZ, HeLa/lacZ), β-Gal-NONOate-derived NO has been shown to provoke both apoptosis and necrosis in a manner that is strictly dependent on its concentration. nih.govnih.govresearchgate.net Research has demonstrated that lower concentrations of intracellular NO primarily induce a programmed cell death pathway, apoptosis. nih.govresearchgate.net As the concentration of NO generated within the target cells increases, the primary mode of cell death shifts from apoptosis to necrosis, a more inflammatory and unregulated form of cell death. nih.govresearchgate.net This dual effect highlights the concentration-dependent cytotoxicity of NO, where it can act as a signaling molecule at low levels and a potent cytotoxic agent at higher levels. nih.govresearchgate.net The ability to control the intracellular NO concentration through β-Gal-NONOate makes it an ideal tool for studying these distinct cell death mechanisms. nih.gov

Table 1: Concentration-Dependent Effects of β-Gal-NONOate-Derived NO on Cell Death

Intracellular NO ConcentrationPrimary Cell Death PathwayCellular Characteristics
LowApoptosisProgrammed cell death, cell shrinkage, membrane blebbing, caspase activation. nih.govresearchgate.net
HighNecrosisUnregulated cell death, cell swelling, membrane rupture, release of intracellular contents. nih.govresearchgate.net

Elucidation of Underlying Intrinsic Apoptotic Pathways (e.g., Ca²⁺ Overload, Mitochondrial Dynamics)

The apoptotic cell death induced by β-Gal-NONOate in tumor models proceeds through the intrinsic, or mitochondrial, pathway. nih.govresearchgate.netresearchgate.net A key event initiating this cascade is a rapid and significant increase in the intracellular calcium concentration (Ca²⁺ overload). nih.govresearchgate.net This disruption of calcium homeostasis is detrimental to mitochondrial function. nih.gov

Mitochondrial Ca²⁺ overload can stimulate the production of reactive oxygen species (ROS) and nitric oxide within the mitochondria, leading to oxidative stress. nih.gov This condition can trigger the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and ultimately, cell death. nih.gov Furthermore, calcium overload can destabilize the mitochondrial cristae network, disrupting the electron transport chain and ATP production, further committing the cell to apoptosis. nih.gov Studies using β-Gal-NONOate have confirmed that this pathway, characterized by Ca²⁺ overload and subsequent mitochondrial damage, is a collective mechanism responsible for apoptosis across different tumor cell lines. nih.govresearchgate.net

Specificity of Nitric Oxide Delivery and Action in Genetically Engineered Cellular Systems (e.g., LacZ-transformed cells)

A primary advantage of β-Gal-NONOate is its specificity, which is derived from its requirement for enzymatic activation. researchgate.netcaymanchem.com The compound is designed to be largely inert and stable in aqueous solutions but releases NO upon hydrolysis by β-galactosidase. nih.govcaymanchem.com This property allows for highly targeted NO delivery exclusively to cells that express this enzyme. researchgate.netnih.gov

In research settings, this is typically achieved by using genetically engineered cell lines that have been transformed with the lacZ gene, which codes for β-galactosidase. nih.govresearchgate.net Studies comparing lacZ-transformed cells (e.g., 9L/LacZ rat glioma cells) with their non-transformed parent cells (9L) have demonstrated this specificity. researchgate.netnih.gov When treated with β-Gal-NONOate, the 9L/LacZ cells exhibited significantly higher intracellular NO levels and, consequently, more potent cytotoxicity compared to the parent 9L cells. nih.govresearchgate.netfrontiersin.org Conversely, the parent compound, a conventional NONOate, was more toxic to the 9L cells, underscoring the targeted nature of the prodrug. nih.govresearchgate.netfrontiersin.org This targeted action minimizes off-target effects, making β-Gal-NONOate a superior tool for studying the effects of intracellular NO and a promising prodrug concept for targeted therapies. nih.govresearchgate.netnih.gov

β Gal Nonoate As a Versatile Research Tool and Molecular Probe

Utilization in Investigating Nitric Oxide's Regulatory Roles in Cellular Biology and Signaling Cascades

β-Gal-NONOate provides a sophisticated method for elucidating the regulatory functions of nitric oxide in cellular biology and signaling pathways. scbt.com As a nitric oxide donor, it facilitates the controlled and sustained release of NO, which is crucial for studying its biological effects and NO-dependent signaling. scbt.com The enzymatic activation by β-galactosidase allows for a targeted release of NO, which is particularly useful given that β-galactosidase activity can be localized or induced in specific cell types, such as in 9L/LacZ glioma cells. nih.gov This targeted release enables researchers to investigate the effects of NO in specific cellular populations, minimizing off-target effects. nih.gov

This approach has been instrumental in studying the concentration-dependent effects of NO. At lower, physiologically relevant concentrations, NO is known to interact with heme-containing proteins and regulate various biological processes. nih.gov By controlling the concentration of β-Gal-NONOate or the activity of the enzyme, researchers can mimic these physiological conditions and study the downstream effects on signaling cascades. For instance, the activation of soluble guanylate cyclase (sGC) by NO, a key step in many signaling pathways, can be precisely studied using this system. nih.gov

Furthermore, the use of β-Gal-NONOate has been noted in studies exploring the role of NO in the pathophysiology of various conditions, including inflammatory disorders and neurodegenerative diseases. scbt.com The ability to generate NO in a controlled manner allows for the detailed investigation of its dual role as both a signaling molecule and a potential cytotoxic agent at higher concentrations. nih.govnih.gov For example, research has shown that while β-Gal-NONOate can induce cytotoxicity in cells engineered to express β-galactosidase, it has significantly less effect on cells lacking the enzyme, highlighting its utility as a tool for targeted cell ablation studies. nih.gov

Application in Enzyme Prodrug Therapy (EPT) Research Paradigms for Localized Nitric Oxide Production

Enzyme prodrug therapy (EPT) is a strategy designed to achieve localized activation of a benign prodrug at a specific target site. rhhz.net β-Gal-NONOate is a key compound in EPT research, serving as a prodrug that releases the therapeutic agent, nitric oxide, upon conversion by the enzyme β-galactosidase. rhhz.netnih.gov This system allows for the site-specific synthesis of NO, which is highly advantageous due to the short-lived and potent nature of the NO radical. nih.govacs.org

Design and Fabrication of Biocatalytic Coatings and Surfaces for Controlled Nitric Oxide Release

A significant application of the β-Gal-NONOate EPT system is the development of biocatalytic coatings. These coatings are designed by immobilizing β-galactosidase within a matrix, such as multilayered polyelectrolyte films. nih.govresearcher.life When these enzyme-loaded surfaces are exposed to β-Gal-NONOate, a localized and sustained release of nitric oxide is achieved. nih.govzelikin-lab.com

Researchers have optimized these biocatalytic surfaces by screening various polymers to create stable and efficient host compartments for the enzyme. nih.govresearcher.life The flux of the released NO can be controlled by varying the concentration of the immobilized enzyme in the coating. acs.org This allows for the generation of NO at physiologically relevant levels, comparable to that produced by healthy human endothelium. nih.govzelikin-lab.com This controlled release has been shown to have site-specific effects, such as a tenfold inhibition of cell growth on the biocatalytic surface compared to adjacent enzyme-free areas in the same culture dish. nih.govzelikin-lab.com

The development of these coatings holds promise for medical devices like cardiovascular stents, where localized NO release can help prevent restenosis by inhibiting the proliferation of smooth muscle cells. acs.orgpolyu.edu.hk

Ex Vivo Models for Evaluating Site-Specific Physiological Responses to Enzymatically Generated Nitric Oxide (e.g., Vasodilation in Isolated Arteries)

The physiological effects of NO generated from the β-Gal-NONOate EPT system have been validated in ex vivo models. nih.gov A key example is the use of isolated arteries to study vasodilation. acs.orgresearcher.life In these experiments, biocatalytic coatings containing β-galactosidase are applied to wires made from clinically relevant alloys. nih.govacs.org These coated wires are then introduced into isolated small arteries, such as rat mesenteric arteries. nih.govau.dk

Upon the addition of β-Gal-NONOate to the system, the immobilized enzyme catalyzes the production of NO directly at the surface of the wire. nih.gov This localized NO generation leads to a measurable physiological response, specifically a concentration-dependent vasodilation of the arteries. nih.govacs.orgresearcher.life This ex vivo model provides a powerful tool to quantify the physiological efficacy of the locally produced NO and to optimize the parameters of the EPT system, such as the concentration of the prodrug and the enzyme loading in the coating. nih.govau.dk

Research Findings on β-Gal-NONOate in EPT and Ex Vivo Models
Research AreaKey FindingExperimental SystemObserved EffectReference
Biocatalytic CoatingsSite-specific inhibition of cell growth.Myoblast cells cultured on β-galactosidase-coated surfaces with β-Gal-NONOate.10-fold inhibition of cell growth on coated surfaces compared to uncoated areas. nih.govzelikin-lab.com
Ex Vivo VasodilationConcentration-dependent vasodilation.Isolated rat mesenteric arteries with β-galactosidase-coated wires and β-Gal-NONOate.Vasodilation of arteries in response to enzymatically generated NO. nih.govacs.orgau.dk

Development of Advanced Nitric Oxide Delivery Platforms for Spatiotemporal Control in Research

The transient nature and potent biological activity of nitric oxide necessitate advanced delivery platforms that can control its release in both space and time. β-Gal-NONOate, in conjunction with various delivery technologies, has been central to the development of such systems, enabling precise investigation of NO's effects in complex biological environments.

Integration with Nanocarriers (e.g., Liposomes, Polymeric Systems) for Targeted Nitric Oxide Release Studies

To achieve targeted delivery, β-Gal-NONOate has been encapsulated within nanocarriers like liposomes and polymeric systems. nih.gov These nanocarriers serve to protect the prodrug until it reaches the desired location. researchgate.net In one approach, β-Gal-NONOate is loaded into liposomes, while the activating enzyme, β-galactosidase, is encapsulated in separate polymer capsules. nih.govcapes.gov.br

This spatial separation of the prodrug and enzyme prevents premature NO release. researchgate.net When these two types of nanocarriers are co-localized at a target site, the liposomes can degrade, releasing the β-Gal-NONOate. nih.govresearchgate.net The released prodrug is then hydrolyzed by the nearby enzyme-containing polymer capsules, resulting in localized NO production. researchgate.netcapes.gov.br This strategy has been explored for applications such as targeted therapy for glaucoma, where the nanocarriers are delivered to the conventional outflow pathway of the eye. nih.govcapes.gov.br The dose of released NO can be tuned by adjusting the concentration of β-Gal-NONOate within the liposomes. nih.govcapes.gov.br

Strategies for Precision Control of Nitric Oxide Generation within Defined Experimental Environments

Achieving precise spatiotemporal control over NO generation is a key goal in nitric oxide research. The enzyme-prodrug system of β-galactosidase and β-Gal-NONOate offers a powerful tool for this purpose. By controlling the location of the enzyme, researchers can dictate where the NO is produced. nih.govresearchgate.net

One innovative strategy involves genetically engineering cells, such as mesenchymal stem cells, to express a mutant form of β-galactosidase. elifesciences.org These engineered cells can then be transplanted to a specific tissue. elifesciences.org When a modified, corresponding "bumped" β-Gal-NONOate prodrug is systemically administered, it is only activated by the mutant enzyme in the targeted cells, leading to highly localized NO release. researchgate.netelifesciences.org This "bump-and-hole" strategy has been shown to effectively deliver NO to target tissues in vivo, enhancing therapeutic effects while minimizing systemic side effects. researchgate.netelifesciences.org This approach provides a high degree of spatial and temporal control, as NO is only produced where the engineered cells are present and when the prodrug is administered. elifesciences.org

Advanced NO Delivery Platforms Using β-Gal-NONOate
PlatformComponentsMechanism of ControlKey AdvantageReference
Nanocarrier Systemβ-Gal-NONOate in liposomes; β-galactosidase in polymer capsules.Spatial separation of prodrug and enzyme until co-localization at the target site.Targeted delivery and controlled release at the tissue level. nih.govresearchgate.netcapes.gov.br
Genetically Engineered "Bump-and-Hole" SystemEngineered cells expressing mutant β-galactosidase; systemically administered "bumped" β-Gal-NONOate prodrug.Highly specific enzyme-prodrug interaction at the cellular level.Precise spatiotemporal control of NO generation in vivo. researchgate.netelifesciences.org

Role as a Chemosensitizer in Combination Studies within Cellular Research Models

The utility of β-Gal-NONOate extends beyond its direct cytotoxic effects to its role as a chemosensitizing agent. In cellular research, chemosensitizers are compounds that increase the sensitivity of cancer cells to chemotherapeutic drugs, often allowing for lower, less toxic doses of these potent agents. β-Gal-NONOate has been investigated in combination with traditional chemotherapy, demonstrating a synergistic relationship that enhances the efficacy of anti-cancer treatments in specific tumor cell models. researchgate.netfrontiersin.orgresearchgate.net

Detailed Research Findings

Research has consistently shown that β-Gal-NONOate can enhance the sensitivity of tumor cells to the widely used chemotherapeutic drug, cisplatin (B142131). frontiersin.orgresearchgate.net This effect is particularly pronounced in cancer cells that have been genetically modified to express the lacZ gene, which codes for the enzyme β-galactosidase. frontiersin.orgnih.gov The targeted release of nitric oxide (NO) by β-Gal-NONOate specifically within these β-galactosidase-expressing cells is the key mechanism behind its chemosensitizing action. frontiersin.org

Studies involving various tumor cell lines, including C6/lacZ (rat glioma), 9L/lacZ (rat gliosarcoma), and HeLa/lacZ (human cervical cancer), have confirmed this synergistic interaction. frontiersin.orgnih.gov When combined with β-Gal-NONOate, the anti-tumor effects of cisplatin were observed to increase in a dose-dependent manner. researchgate.netnih.gov This potentiation of cisplatin's cytotoxicity allows for a significant reduction in the required dosage of the drug to achieve the same level of tumor cell inhibition. frontiersin.orgnih.gov The ability to use a lower dose of cisplatin is a significant finding, as it suggests a potential strategy to mitigate the dose-dependent side effects associated with high-dose chemotherapy. nih.gov

The combination of β-Gal-NONOate and cisplatin has been shown to result in a synergistic suppression of tumor growth in these cellular models. nih.gov This synergistic effect underscores the potential of β-Gal-NONOate as a therapeutic adjuvant in cancer treatment strategies. frontiersin.orgnih.gov By selectively targeting cancer cells and enhancing the efficacy of established chemotherapeutic agents, β-Gal-NONOate represents a promising tool in the ongoing development of more effective and targeted cancer therapies. nih.gov

Synergistic Effect of β-Gal-NONOate and Cisplatin on Various Cancer Cell Lines

The following table summarizes the findings from studies on the combined effect of β-Gal-NONOate and cisplatin on different cancer cell lines engineered to express β-galactosidase. The data illustrates the enhanced inhibitory effect of cisplatin in the presence of β-Gal-NONOate.

Cell LineTreatmentObservationReference
C6/lacZ Cisplatin + β-Gal-NONOateIncreased dose-dependent antitumor effect of cisplatin. frontiersin.orgnih.gov
Synergistic suppression of tumor growth. nih.gov
9L/lacZ Cisplatin + β-Gal-NONOateEnhanced sensitivity to cisplatin. frontiersin.orgresearchgate.net
Synergistic improvement of cisplatin's antitumor effect. nih.gov
HeLa/lacZ Cisplatin + β-Gal-NONOateIncreased dose-dependent antitumor effect of cisplatin. frontiersin.orgnih.gov
Synergistic suppression of tumor growth. nih.gov

Advanced Analytical Methodologies for Characterizing β Gal Nonoate and Nitric Oxide Dynamics

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Monitoring Nitric Oxide Release and Decomposition

UV-Vis spectroscopy is a fundamental technique for monitoring the decomposition of diazeniumdiolates (NONOates) and the subsequent release of nitric oxide. The intact NONOate functional group, [N(O)NO]-, possesses a characteristic ultraviolet absorbance. caymanchem.comnih.gov For many diazeniumdiolates, this absorbance maximum (λmax) occurs around 250-252 nm. caymanchem.comnih.govmdpi.com The decomposition of the NONOate and release of NO can be tracked by monitoring the decrease in absorbance at this specific wavelength over time. mdpi.comnih.gov

The decomposition kinetics of NONOates, including β-Gal-NONOate following enzymatic cleavage, are often pH-dependent and follow first-order kinetics. caymanchem.commountainscholar.org By measuring the rate of decay of the UV absorbance, key kinetic parameters such as the half-life (t½) of the NO donor can be determined. caymanchem.comnih.gov For instance, the half-life of Spermine NONOate is 39 minutes at 37°C in a pH 7.4 buffer. caymanchem.com Some specialized NONOates exhibit different absorbance characteristics; for example, certain ionic liquid-based NONOates (IL-NONOates) show a characteristic absorption at 330 nm, which is attenuated upon decomposition and NO release. nih.gov

In some experimental setups, the release of NO is monitored indirectly by observing its interaction with an indicator molecule. For example, the conversion of deoxymyoglobin to nitrosyl-myoglobin results in a Soret peak shift from 431 nm to 421 nm, which can be used to estimate the concentration of released NO. nih.gov

Table 1: UV-Vis Absorbance Maxima for Select NONOates

Compoundλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Spermine NONOate2528,500 caymanchem.com
[N(O)NO]⁻ chromophore248-250~6,000-10,000 nih.gov
DEA NONOate250Not Specified mdpi.com
IL-NONOates330Not Specified nih.gov

Chromatographic (e.g., HPLC) and Mass Spectrometric (MS) Methods for β-Gal-NONOate Analysis in Complex Research Samples

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for the detailed analysis and characterization of β-Gal-NONOate and other diazeniumdiolates, especially within complex biological matrices. nih.govsoton.ac.uk

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly effective for characterizing various NONOates. nih.gov This technique allows for the ionization of NONOate compounds, which can be detected as protonated, deprotonated, or sodiated species. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments provide further structural information by inducing collisionally activated dissociation (CAD), which can confirm the release of NO and other nitrogen oxides (N₂O, NO₂, N₂O₂, N₃O₃, N₄O₄, HNO) from the parent ion. nih.gov

Membrane Inlet Mass Spectrometry (MIMS) is another specialized MS technique used for the real-time detection of dissolved gases like NO in liquid samples. azom.comnih.govhidenanalytical.com MIMS utilizes a semipermeable membrane that allows small gaseous molecules to pass from the sample solution into the high vacuum of the mass spectrometer for detection. azom.comnih.gov This method has been successfully used to measure NO generated from chemical donors like MAHMA NONOate and from enzymatic reactions. nih.govhidenanalytical.com It offers high sensitivity, with detection limits as low as 10 nM, and a nearly real-time response. azom.comhidenanalytical.com

Gas chromatography-mass spectrometry (GC-MS) can be employed to analyze the gaseous products, such as N₂O, released during the decomposition of certain diazeniumdiolate complexes. escholarship.org Furthermore, HPLC can be used in conjunction with fluorescence detection to separate and quantify fluorescent products formed from NO-sensitive probes. soton.ac.uk

Electrochemical and Fluorescent Probes for Real-Time Nitric Oxide Detection and Imaging in Biological Systems

Real-time monitoring of NO dynamics in biological environments is crucial for understanding its physiological and pathological roles. mountainscholar.org Electrochemical sensors and fluorescent probes are the primary tools for this purpose.

Electrochemical Sensors: Amperometric electrodes are widely regarded as the most reliable and sensitive method for the real-time, in situ detection of NO. researchgate.netnih.gov These sensors operate by oxidizing NO at the electrode surface, which generates a current proportional to the NO concentration. mdpi.comnih.gov They offer high sensitivity, selectivity, and rapid response times. nih.govmdpi.com These sensors have been successfully used to measure NO release from donor compounds like DEA-NONOate and Spermine NONOate, and from cells in culture. nih.govrsc.orgresearchgate.net Miniaturized NO sensors are suitable for detecting extracellular NO in cell suspensions and even in tissues. nih.govmdpi.com

Fluorescent Probes: Fluorescent probes offer a powerful means for imaging NO production in living cells. nih.govresearchgate.net Diaminofluoresceins (DAFs), such as DAF-2 and DAF-FM, are common probes that become fluorescent upon reacting with products of NO autoxidation. soton.ac.ukacs.org For example, biocatalytic coatings containing β-galactosidase have been shown to generate NO from β-Gal-NONOate, and the resulting NO production was monitored by the increase in fluorescence of DAF-FM. acs.org Other novel probes have been developed that are triggered by NO to release a fluorophore, sometimes with a distinct color change, allowing for real-time optical indication of NO release at a cellular level. rsc.orgrsc.org Some probes are designed to be ratiometric, containing an internal reference dye, which allows for more quantitative measurements by minimizing variations in probe concentration and excitation intensity. esyalabs.com

Table 2: Comparison of Real-Time Nitric Oxide Detection Methods

MethodologyPrincipleKey AdvantagesCommon Probes/DonorsReference
Electrochemical SensorsAmperometric oxidation of NOReal-time, high sensitivity, quantitativeDEA-NONOate, Spermine NONOate researchgate.netnih.govrsc.org
Fluorescent ProbesNO-induced fluorescence activationHigh spatial resolution, live-cell imagingDAF-FM, DAF-2, PNO1 soton.ac.uknih.govacs.org
Membrane Inlet Mass Spectrometry (MIMS)Direct mass detection of dissolved NOHigh specificity, real-time, low detection limitMAHMA NONOate azom.comnih.gov

Microscopic and Imaging Techniques for Visualizing Cellular Interactions and Nitric Oxide Localization

Microscopy is indispensable for visualizing the cellular effects of NO released from β-Gal-NONOate. Fluorescence microscopy, in particular, is a cornerstone for these investigations. acs.org

By using fluorescent probes like DAF-FM or others, researchers can image the localized production of NO within or around cells. nih.govacs.org For example, studies have used fluorescence microscopy to demonstrate a direct correlation between the presence of β-galactosidase immobilized on a surface and the localized inhibition of cell proliferation when the β-Gal-NONOate prodrug is added to the culture medium. acs.org This site-specific effect is attributed to the short lifetime of the generated NO. acs.org

Live-cell imaging allows for the dynamic tracking of cellular events following NO exposure. researchgate.net For instance, live imaging has been used to monitor changes in the neurofilament network and the localization of specific proteins in neurons after treatment with an NO donor. researchgate.net Advanced probes have been developed that not only become fluorescent upon reacting with NO but also label proximal proteins, enabling the simultaneous imaging of NO and its protein targets to better understand NO-protein interactions. rsc.org Confocal microscopy can provide high-resolution images of the cellular internalization of fluorescently-tagged NO donor systems. rsc.org

These imaging techniques are often coupled with other methods, such as cell counting or viability assays, to quantify the biological consequences of the observed NO production. researchgate.net The combination of a targeted NO release system like β-Gal-NONOate/β-galactosidase with advanced microscopy provides a powerful platform for investigating the spatially- and temporally-controlled actions of nitric oxide in biological systems. acs.orgrsc.orgnih.gov

Q & A

Q. How can researchers efficiently locate prior studies on beta-Gal-nonoate using academic databases?

  • Methodological Answer : Use Google Scholar with advanced search operators:
  • Enclose exact phrases in quotes (e.g., "this compound synthesis") to filter irrelevant results .
  • Filter results by publication year to prioritize recent studies or seminal works .
  • Use the "Cited by" feature to track influential papers and identify trends in data interpretation .
  • Leverage institutional library access to retrieve full-text articles behind paywalls .

Q. What are the best practices for designing a preliminary synthesis protocol for this compound?

  • Methodological Answer :
  • Start with literature review to identify established protocols (e.g., enzymatic vs. chemical synthesis) .
  • Replicate published methods verbatim in controlled conditions to validate baseline yields .
  • Document variables (e.g., temperature, pH, substrate purity) using a standardized lab notebook format .
  • Cross-reference Supporting Information sections of relevant papers for unreported细节 (e.g., solvent purification steps) .

Advanced Research Questions

Q. How should researchers address contradictions in reported enzymatic activity data for this compound?

  • Methodological Answer :
  • Conduct a meta-analysis : Aggregate datasets from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or methodological biases .
  • Replicate conflicting experiments with triplicate trials and standardized controls (e.g., uniform enzyme batches) .
  • Use sensitivity analysis to assess how minor protocol variations (e.g., buffer composition) impact activity measurements .
  • Publish negative results or methodological critiques in peer-reviewed forums to resolve ambiguities .

Q. What computational strategies can optimize this compound’s structural stability in silico?

  • Methodological Answer :
  • Employ molecular dynamics simulations to model conformational changes under varying pH/temperature conditions .
  • Validate models against experimental data (e.g., X-ray crystallography or NMR) to refine force field parameters .
  • Use docking software (e.g., AutoDock) to predict ligand-binding affinities and identify destabilizing interactions .
  • Share simulation datasets and code repositories (e.g., GitHub) for peer validation .

Q. How can researchers ensure reproducibility when scaling up this compound production?

  • Methodological Answer :
  • Implement Design of Experiments (DoE) to systematically test scaling variables (e.g., agitation rate, aeration) .
  • Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., yield, purity) .
  • Archive raw data (e.g., HPLC chromatograms, reaction logs) in FAIR-compliant repositories .
  • Collaborate with independent labs for cross-validation of scaled protocols .

Data Analysis & Presentation

Q. What statistical methods are recommended for analyzing this compound’s dose-response curves?

  • Methodological Answer :
  • Fit data to nonlinear regression models (e.g., Hill equation) using tools like GraphPad Prism or R .
  • Report confidence intervals and p-values to quantify uncertainty .
  • Use Bland-Altman plots to compare results across assay platforms (e.g., fluorometric vs. colorimetric) .
  • Provide raw data tables in supplementary materials, including outliers and exclusion criteria .

Ethical & Reporting Standards

Q. How should researchers disclose methodological limitations in this compound studies?

  • Methodological Answer :
  • Include a Limitations subsection to address potential biases (e.g., substrate degradation risks) .
  • Use STROBE or ARRIVE guidelines for transparent reporting of experimental design .
  • Cite conflicting studies and justify methodological divergences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.